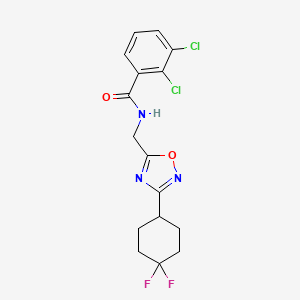

2,3-dichloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

2,3-dichloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2F2N3O2/c17-11-3-1-2-10(13(11)18)15(24)21-8-12-22-14(23-25-12)9-4-6-16(19,20)7-5-9/h1-3,9H,4-8H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLNTNWALBPYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=C(C(=CC=C3)Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is the P2X7 receptor . This receptor is a type of purinergic receptor for ATP, which plays a significant role in apoptosis (cell death) and inflammation.

Mode of Action

The compound binds to the P2X7 receptor with high affinity. This binding event leads to a series of biochemical reactions, which ultimately result in the activation or inhibition of the receptor’s function.

Biochemical Pathways

Upon binding to the P2X7 receptor, the compound affects the purinergic signaling pathway. This pathway is involved in a variety of physiological processes, including neurotransmission, pain perception, and immune response.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The binding of the compound to the P2X7 receptor can lead to various molecular and cellular effects, depending on the specific context. For example, it may modulate the release of pro-inflammatory cytokines, influence cell proliferation and survival, or affect neurotransmission.

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the compound’s binding affinity to the P2X7 receptor was measured at a pH of 7.4 and a temperature of 2°C. Changes in these conditions could potentially affect the compound’s interaction with its target.

Actividad Biológica

2,3-Dichloro-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound of interest due to its potential pharmacological applications. It features a unique molecular structure that combines dichlorobenzamide and difluorocyclohexyl oxadiazole moieties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Molecular Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 351.20 g/mol. Its structure includes:

- Dichloro substituents which may enhance lipophilicity and receptor binding.

- Difluorocyclohexyl group that may influence the compound's interaction with biological targets.

Pharmacological Studies

Recent studies have focused on the pharmacological characterization of compounds similar to this compound. These studies typically assess the compound's affinity for various receptors and its efficacy in biological assays.

-

Receptor Binding Affinity :

- The compound's binding affinity to opioid receptors has been evaluated using CHO cells stably transfected with mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). The results indicate varying affinities across these receptors.

This profile suggests potential selectivity towards MOR, which is significant for analgesic activity.Receptor Type Binding Affinity (, nM) MOR 3.3 DOR 56 KOR 16 -

In Vitro Efficacy :

- In vitro assays demonstrated that the compound exhibits agonist activity at MOR with an IC50 value indicating effective inhibition of cAMP production in response to receptor activation.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Analgesic Properties : A study involving a related benzamide derivative showed significant analgesic effects in animal models when administered at specific dosages. The mechanism was attributed to the modulation of pain pathways via MOR activation.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of oxadiazole derivatives in models of neurodegeneration, suggesting that modifications in the oxadiazole ring can enhance neuroprotective activity.

Safety and Toxicity

The safety profile of this compound remains under investigation. Preliminary data indicate moderate toxicity levels in vitro; however, further in vivo studies are required to establish a comprehensive safety profile.

Comparación Con Compuestos Similares

Structural and Functional Implications

Table 1. Structural Comparison of Key Compounds

Key Observations :

- Halogen Effects : Chlorine (target) vs. fluorine (diflubenzuron) alters electronegativity and van der Waals interactions, impacting target selectivity .

- Amide Core : Benzamide’s aromaticity may favor π-π stacking in biological targets, whereas cyclopentane-carboxamide () offers torsional flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.